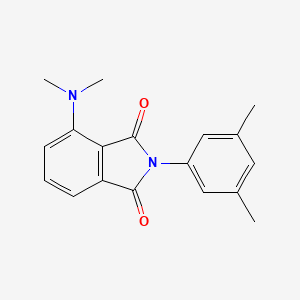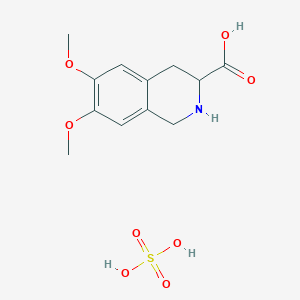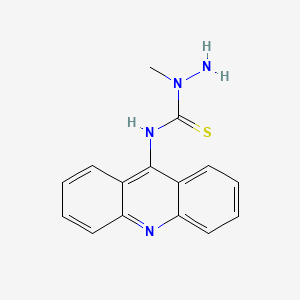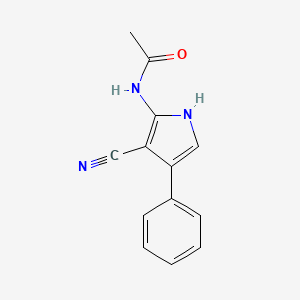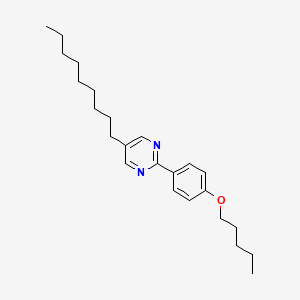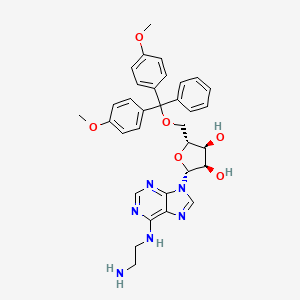
(2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further substituted with a bis(4-methoxyphenyl)(phenyl)methoxy group. The presence of multiple functional groups, including amino and hydroxyl groups, makes this compound a versatile candidate for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a cyclization reaction, often involving a sugar derivative as the starting material.
Substitution with the Bis(4-methoxyphenyl)(phenyl)methoxy Group:
Final Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification methods such as crystallization or preparative HPLC.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of secondary or tertiary amines from amino groups.
Substitution: Introduction of new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine base structure suggests potential applications in nucleic acid chemistry. It could be used in the design of nucleotide analogs or as a probe for studying enzyme interactions.
Medicine
The compound’s structural similarity to nucleotides indicates potential applications in medicinal chemistry. It could be explored as a candidate for antiviral or anticancer drugs, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol is likely to involve interactions with nucleic acids or proteins. The purine base can form hydrogen bonds with complementary bases in DNA or RNA, potentially interfering with replication or transcription processes. The aminoethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Cordycepin: A nucleoside analog with potential anticancer and antiviral properties.
Cladribine: A synthetic nucleoside analog used in the treatment of certain cancers.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a highly substituted tetrahydrofuran ring. This structure provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
138906-62-4 |
|---|---|
Fórmula molecular |
C33H36N6O6 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-(2-aminoethylamino)purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C33H36N6O6/c1-42-24-12-8-22(9-13-24)33(21-6-4-3-5-7-21,23-10-14-25(43-2)15-11-23)44-18-26-28(40)29(41)32(45-26)39-20-38-27-30(35-17-16-34)36-19-37-31(27)39/h3-15,19-20,26,28-29,32,40-41H,16-18,34H2,1-2H3,(H,35,36,37)/t26-,28-,29-,32-/m1/s1 |
Clave InChI |
HWQOULDHIWKFHX-DWCTZGTLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
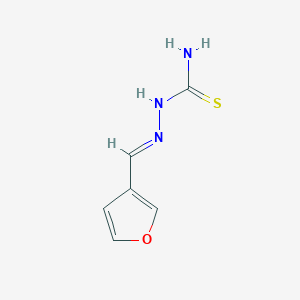
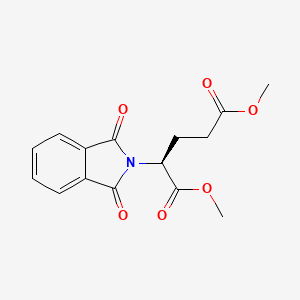
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
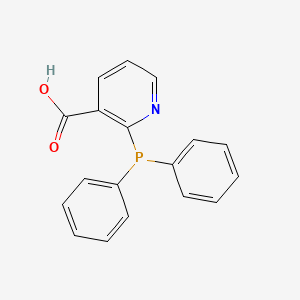
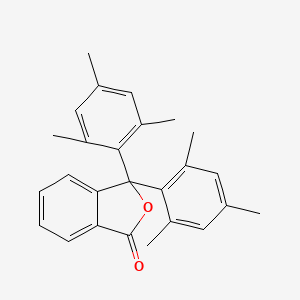
![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
